molecular formula C15H18N2O6 B8056256 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(3,4,5-trimethoxyphenyl)-, ethyl ester

1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(3,4,5-trimethoxyphenyl)-, ethyl ester

Cat. No.: B8056256
M. Wt: 322.31 g/mol
InChI Key: JOWIZRSVBNGCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(3,4,5-trimethoxyphenyl)-, ethyl ester is a complex organic compound characterized by its pyrazole ring structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone or β-ketoester under acidic conditions. The resulting pyrazole ring can then be functionalized with the appropriate substituents, such as the 4-hydroxy group and the 3,4,5-trimethoxyphenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often used to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 1H-Pyrazole-3-carboxylic acid, 4-oxo-1-(3,4,5-trimethoxyphenyl)-, ethyl ester.

  • Reduction: Formation of 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-(3,4,5-trimethoxyphenyl)-, ethyl ester pyrazoline derivative.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial or antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the trimethoxyphenyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-hydroxy-1-(3,4,5-trimethoxyphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-5-23-15(19)13-10(18)8-17(16-13)9-6-11(20-2)14(22-4)12(7-9)21-3/h6-8,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWIZRSVBNGCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.